2-(3-azidoazetidin-1-yl)-N-isopentylacetamide
Overview
Description
2-(3-azidoazetidin-1-yl)-N-isopentylacetamide is a synthetic compound that belongs to the class of azetidines Azetidines are four-membered nitrogen-containing heterocycles known for their diverse biological activities and applications in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-azidoazetidin-1-yl)-N-isopentylacetamide typically involves the following steps:
Formation of the Azetidine Ring: The azetidine ring can be synthesized through cyclization reactions involving appropriate precursors. For example, the reaction of a suitable amine with an epoxide can yield the azetidine ring.
Introduction of the Azido Group: The azido group can be introduced via nucleophilic substitution reactions. Sodium azide is commonly used as the azide source in these reactions.
Acylation: The final step involves the acylation of the azetidine derivative with isopentylacetyl chloride to form the desired compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(3-azidoazetidin-1-yl)-N-isopentylacetamide can undergo various chemical reactions, including:
Oxidation: The azetidine ring can be oxidized to form corresponding N-oxides.
Reduction: The azido group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The azido group can participate in substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) and hydrogen peroxide.
Reduction: Common reducing agents include hydrogen gas with palladium on carbon (Pd/C) and lithium aluminum hydride (LiAlH4).
Substitution: Sodium azide is commonly used for introducing the azido group, while other nucleophiles can be used for further substitution reactions.
Major Products
Oxidation: N-oxides of the azetidine ring.
Reduction: Amino derivatives of the compound.
Substitution: Various substituted azetidine derivatives depending on the nucleophile used.
Scientific Research Applications
2-(3-azidoazetidin-1-yl)-N-isopentylacetamide has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a probe for studying biological processes involving azetidine derivatives.
Industry: It can be used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 2-(3-azidoazetidin-1-yl)-N-isopentylacetamide involves its interaction with specific molecular targets. The azido group can participate in bioorthogonal reactions, making it useful for labeling and tracking biological molecules. The azetidine ring may interact with enzymes or receptors, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
2-(3,3-Difluoroazetidin-1-yl)pyridin-3-amine:
β-Lactams: These compounds, which include penicillins and cephalosporins, also contain a four-membered ring and are widely used as antibiotics.
Uniqueness
2-(3-azidoazetidin-1-yl)-N-isopentylacetamide is unique due to the presence of both the azido group and the isopentylacetamide moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
IUPAC Name |
2-(3-azidoazetidin-1-yl)-N-(3-methylbutyl)acetamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19N5O/c1-8(2)3-4-12-10(16)7-15-5-9(6-15)13-14-11/h8-9H,3-7H2,1-2H3,(H,12,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YPHZISZUGRDZOA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCNC(=O)CN1CC(C1)N=[N+]=[N-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19N5O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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